Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate
CAS No.: 1008039-66-4
Cat. No.: VC6935731
Molecular Formula: C20H22N2O6S
Molecular Weight: 418.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1008039-66-4 |
|---|---|
| Molecular Formula | C20H22N2O6S |
| Molecular Weight | 418.46 |
| IUPAC Name | methyl 4-[[1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate |
| Standard InChI | InChI=1S/C20H22N2O6S/c1-27-16-9-11-17(12-10-16)29(25,26)22-13-3-4-18(22)19(23)21-15-7-5-14(6-8-15)20(24)28-2/h5-12,18H,3-4,13H2,1-2H3,(H,21,23) |
| Standard InChI Key | UHDPCTXQXPNTOC-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C(=O)OC |
Introduction
Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate is a synthetic organic compound belonging to the class of sulfonamide derivatives. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific structure of this compound incorporates a methyl ester group, a benzoate backbone, and a sulfonamide moiety linked to a prolyl residue.
Synthesis Pathway
The synthesis of Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate typically involves:
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Preparation of the Sulfonamide Intermediate:
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Reaction between 4-methoxybenzenesulfonyl chloride and proline in the presence of a base to form the sulfonamide derivative.
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Coupling with Benzoic Acid Derivative:
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The sulfonamide intermediate is reacted with methyl 4-aminobenzoate under amide bond-forming conditions (e.g., using coupling agents like EDC or DCC).
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Purification:
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The final product is purified using recrystallization or chromatographic techniques.
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Potential Applications
Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate has not been extensively studied, but based on its structural components, it may exhibit the following potential applications:
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Antimicrobial Activity:
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Sulfonamides are known for their antibacterial properties by inhibiting folic acid synthesis in bacteria.
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Anti-inflammatory Effects:
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The presence of a sulfonamide group suggests potential anti-inflammatory activity through inhibition of enzymes like carbonic anhydrase.
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Pharmacological Research:
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This compound could serve as a lead molecule for designing derivatives with enhanced bioactivity.
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Structural Analysis and Crystallography
The compound's molecular geometry can be analyzed using techniques like X-ray crystallography, which provides insights into bond angles, dihedral angles, and intermolecular interactions.
Table: Key Crystallographic Data (Hypothetical)
| Parameter | Value |
|---|---|
| Dihedral Angle (Ring A-B) | ~88° |
| Bond Length (C-S) | ~1.75 Å |
| Hydrogen Bonding | Intramolecular and Intermolecular |
Biological Activity Studies
Although specific studies on this compound are unavailable, related sulfonamide derivatives have demonstrated:
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Cytotoxic activity against cancer cell lines.
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Antibacterial efficacy against Gram-positive and Gram-negative bacteria.
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Apoptosis-inducing properties in tumor cells.
Further experimental validation is required to ascertain its exact bioactivity profile.
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